

A Technical Guide to the Photophysical Characterization of Solvent Green 3

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Compound of Interest

Compound Name: Solvent green 3

Cat. No.: B1669087

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Solvent Green 3, also known by its Colour Index name C.I. 61565, is a synthetic anthraquinone dye.^{[1][2]} Its chemical formula is C₂₈H₂₂N₂O₂, and it has a molecular weight of approximately 418.49 g/mol.^{[2][3]} This dye presents as a dark green or blue-black powder and is characterized by its solubility in various organic solvents and insolubility in water.^{[1][2]} It is utilized in a range of industrial applications, including the coloring of plastics, oils, waxes, and in some cosmetic formulations.^{[1][4][5]} In the context of research and development, particularly in fields related to cellular imaging and diagnostics, understanding the photophysical properties of fluorescent molecules like **Solvent Green 3** is paramount.

This technical guide provides a comprehensive overview of the key photophysical parameters of **Solvent Green 3**—molar absorptivity and quantum yield. While specific, experimentally determined values for these parameters are not readily available in publicly accessible literature, this guide furnishes detailed experimental protocols for their determination. These protocols are designed to enable researchers to accurately characterize **Solvent Green 3** or similar dyes in their own laboratory settings.

Core Photophysical Properties of Solvent Green 3

A summary of the available physical and chemical properties of **Solvent Green 3** is presented in Table 1.

Table 1: Physical and Chemical Properties of **Solvent Green 3**

Property	Value/Description	References
Chemical Name	1,4-Bis(p-tolylamino)anthracene-9,10-dione	[6]
CAS Number	128-80-3	[2][7]
Molecular Formula	C28H22N2O2	[2][3]
Molecular Weight	418.49 g/mol	[2][3]
Appearance	Dark green to blue-black powder	[2]
Melting Point	220-221 °C	[7]
Solubility	Soluble in organic solvents such as pyridine, chloroform, benzene, and xylene; Insoluble in water.	[1][2]
UV-Vis Absorption Maxima (λ_{max})	607 nm, 644 nm	

Note: The molar absorptivity and quantum yield for **Solvent Green 3** are not consistently reported in the literature. The following sections provide detailed protocols for the experimental determination of these crucial parameters.

Experimental Protocols

Determination of Molar Absorptivity (ϵ)

The molar absorptivity (also known as the molar extinction coefficient) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for quantitative analysis using spectrophotometry, as described by the Beer-Lambert Law.

Objective: To determine the molar absorptivity of **Solvent Green 3** in a specified solvent at its wavelength of maximum absorbance (λ_{max}).

Materials and Equipment:

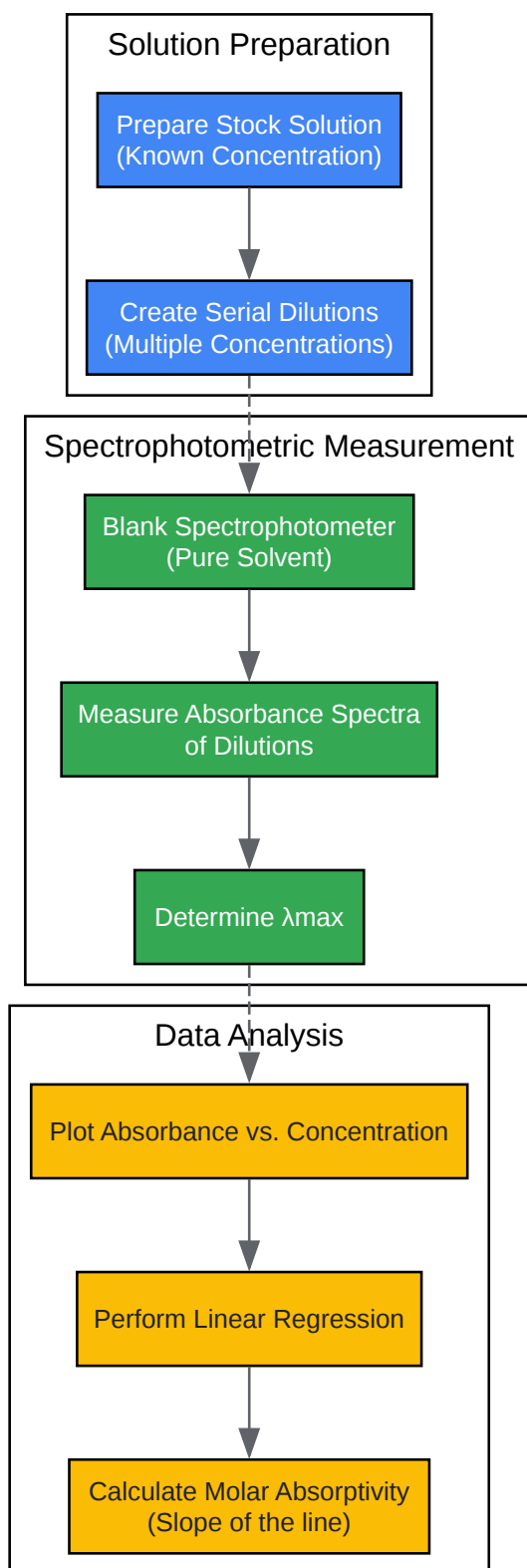
- **Solvent Green 3** (analytical grade)
- Spectroscopic grade solvent (e.g., chloroform, toluene, or other suitable organic solvent)
- Analytical balance
- Volumetric flasks (various sizes)
- Micropipettes
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)

Procedure:

- Preparation of a Stock Solution:
 - Accurately weigh a small amount of **Solvent Green 3** powder using an analytical balance.
 - Dissolve the weighed dye in a known volume of the chosen solvent in a volumetric flask to prepare a concentrated stock solution. Ensure complete dissolution.
 - Calculate the molar concentration of the stock solution.
- Preparation of Serial Dilutions:
 - Perform a series of accurate dilutions of the stock solution to prepare at least five solutions of different, known concentrations. The concentrations should be chosen to yield absorbance values between 0.1 and 1.0, which is the optimal range for most spectrophotometers.
- Spectrophotometric Measurement:

- Turn on the UV-Vis spectrophotometer and allow it to warm up.
- Set the spectrophotometer to scan a wavelength range that includes the expected absorption of **Solvent Green 3** (e.g., 400-800 nm).
- Use a cuvette filled with the pure solvent as a blank to zero the instrument.
- Measure the absorbance spectrum of each of the prepared solutions.
- Identify the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - Record the absorbance of each solution at the determined λ_{max} .
 - Plot a graph of absorbance (at λ_{max}) on the y-axis against the molar concentration on the x-axis.
 - Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, as predicted by the Beer-Lambert Law ($A = \epsilon bc$, where A is absorbance, ϵ is the molar absorptivity, b is the path length of the cuvette (typically 1 cm), and c is the concentration).
 - The slope of the line is equal to the molar absorptivity (ϵ) in units of $\text{M}^{-1}\text{cm}^{-1}$.

The following diagram illustrates the experimental workflow for determining molar absorptivity.



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Workflow for Molar Absorptivity Determination

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield, is commonly employed.

Objective: To determine the fluorescence quantum yield of **Solvent Green 3** relative to a known standard.

Materials and Equipment:

- **Solvent Green 3**
- A suitable fluorescence standard with a known quantum yield in the same spectral region (e.g., a well-characterized laser dye). The standard should be soluble in the same solvent as **Solvent Green 3**.
- Spectroscopic grade solvent
- UV-Vis spectrophotometer
- Fluorometer
- Cuvettes (for both absorbance and fluorescence measurements)
- Volumetric flasks and micropipettes

Procedure:

- Selection of a Standard:
 - Choose a standard with an emission spectrum that overlaps as little as possible with the absorption spectrum of **Solvent Green 3** to avoid re-absorption effects. The standard should be photochemically stable.
- Preparation of Solutions:

- Prepare a series of dilute solutions of both **Solvent Green 3** and the standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.
- Absorbance Measurements:
 - Measure the absorbance spectra of all prepared solutions of **Solvent Green 3** and the standard using a UV-Vis spectrophotometer.
- Fluorescence Measurements:
 - Set the excitation wavelength of the fluorometer to a value where both the sample and the standard have significant absorbance.
 - Record the fluorescence emission spectrum for each solution of **Solvent Green 3** and the standard. The emission range should cover the entire fluorescence band of each compound.
- Data Analysis:
 - Integrate the area under the fluorescence emission spectrum for each solution.
 - For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
 - The data for each compound should yield a straight line. Determine the slope (gradient) of each line.
 - The quantum yield of **Solvent Green 3** (Φ_{sample}) can be calculated using the following equation:

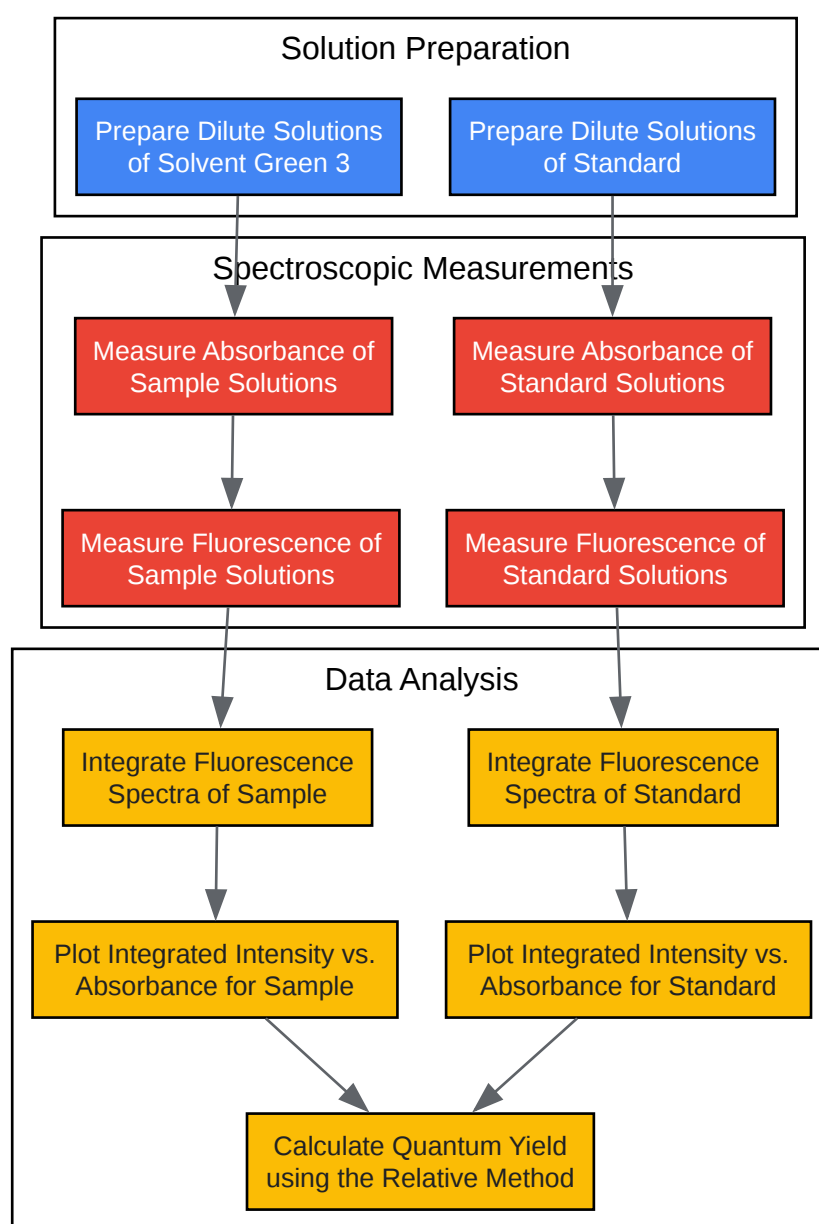
$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Grad}_{\text{sample}} / \text{Grad}_{\text{std}}) * (\eta_{\text{sample}}^2 / \eta_{\text{std}}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.

- $\text{Grad}_{\text{sample}}$ and Grad_{std} are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
- n_{sample} and n_{std} are the refractive indices of the solvents used for the sample and the standard (if they are different, which is not recommended for this method). If the same solvent is used, this term becomes 1.

The following diagram illustrates the experimental workflow for determining the relative fluorescence quantum yield.



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Workflow for Relative Quantum Yield Determination

Conclusion

While specific, peer-reviewed data on the molar absorptivity and quantum yield of **Solvent Green 3** are not readily available, this guide provides the necessary framework for researchers to determine these critical photophysical parameters. The detailed experimental protocols and workflows presented herein offer a robust methodology for the characterization of **Solvent Green 3** and other fluorescent dyes. Accurate determination of these properties is fundamental for the reliable application of such molecules in quantitative research, particularly in the fields of drug development, cellular imaging, and diagnostics. It is recommended that researchers performing these measurements carefully select appropriate solvents and standards, and adhere to best practices in spectrophotometry and fluorometry to ensure the accuracy and reproducibility of their results.

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